2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence biological pathways and molecular processes, making it a compound of interest in drug discovery .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
2-(1H-pyrazol-1-yl)pyridine: Used in C-H functionalization reactions.
Uniqueness
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a pyrazole ring with a hydrazide group and multiple methoxy substituents
Properties
Molecular Formula |
C15H18N4O5 |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H18N4O5/c1-22-11-7-13(24-3)12(23-2)4-9(11)8-16-18-14(20)5-10-6-15(21)19-17-10/h4,6-8H,5H2,1-3H3,(H,18,20)(H2,17,19,21)/b16-8+ |
InChI Key |
XVRAOURDACPVBS-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC(=O)NN2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CC2=CC(=O)NN2)OC)OC |
Origin of Product |
United States |
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